molecular formula C9H7FO2 B6169854 (2E)-2-fluoro-3-phenylprop-2-enoic acid CAS No. 20397-60-8

(2E)-2-fluoro-3-phenylprop-2-enoic acid

Cat. No. B6169854
CAS RN: 20397-60-8
M. Wt: 166.1
InChI Key:
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Description

(2E)-2-fluoro-3-phenylprop-2-enoic acid, also known as 2-fluorophenylacrylic acid, is an organic compound that belongs to the class of compounds known as carboxylic acids. It is a colorless, crystalline solid with a molecular formula of C8H6F2O2 and a molecular weight of 166.12 g/mol. This compound is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a building block for drug discovery and as a substrate for enzyme studies.

Scientific Research Applications

(2E)-2-fluoro-3-phenylprop-2-enoic acid is widely used in scientific research applications. It is commonly used as a reagent in organic synthesis, as a building block for drug discovery, and as a substrate for enzyme studies. It has also been used as a substrate in the synthesis of a variety of compounds, including fluorinated analogs of natural products and other biologically active compounds.

Mechanism of Action

The mechanism of action of (2E)-2-fluoro-3-phenylprop-2-enoic acid is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, hormones, and other molecules. This inhibition is thought to be due to the presence of the fluorine atom, which has a higher affinity for the enzyme active sites than other atoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-2-fluoro-3-phenylprop-2-enoic acid are not fully understood. However, it has been shown to have a variety of effects on enzymes, hormones, and other molecules. In particular, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, hormones, and other molecules. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

(2E)-2-fluoro-3-phenylprop-2-enoic acid has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of this compound is its high reactivity, which makes it useful for a variety of organic synthesis reactions. Additionally, it is relatively stable and has low toxicity, making it safe to use in laboratory experiments. However, one of the major limitations of this compound is its high cost, which can limit its use in some laboratory experiments.

Future Directions

The potential future directions for (2E)-2-fluoro-3-phenylprop-2-enoic acid include further research into its biochemical and physiological effects, its use as a reagent in organic synthesis, and its potential applications in drug discovery. Additionally, further research could be conducted into its mechanism of action and its potential for use in enzyme studies. Furthermore, research could be conducted into its potential for use as a substrate in the synthesis of fluorinated analogs of natural products and other biologically active compounds. Finally, further research could be conducted into its potential for use in other laboratory experiments.

Synthesis Methods

The synthesis of (2E)-2-fluoro-3-phenylprop-2-enoic acid can be achieved through a variety of methods. One of the most common methods is the reaction of 2-fluorobenzaldehyde with acetic anhydride in the presence of pyridine, which yields the desired product in a yield of up to 95%. Another method for the synthesis of this compound is the reaction of 2-fluorobenzaldehyde with prop-2-en-1-ol in the presence of a strong base such as sodium hydroxide, which yields the desired product in a yield of up to 75%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-2-fluoro-3-phenylprop-2-enoic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Benzaldehyde", "Ethyl 2-fluoroacetoacetate", "Sodium ethoxide", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and ethyl 2-fluoroacetoacetate in the presence of sodium ethoxide to form (2E)-2-fluoro-3-phenylprop-2-en-1-ol.", "Step 2: Acid-catalyzed dehydration of (2E)-2-fluoro-3-phenylprop-2-en-1-ol to form (2E)-2-fluoro-3-phenylprop-2-enal.", "Step 3: Oxidation of (2E)-2-fluoro-3-phenylprop-2-enal with sodium hydroxide and sodium bicarbonate to form (2E)-2-fluoro-3-phenylprop-2-enoic acid.", "Step 4: Purification of (2E)-2-fluoro-3-phenylprop-2-enoic acid by recrystallization from ethanol and drying." ] }

CAS RN

20397-60-8

Product Name

(2E)-2-fluoro-3-phenylprop-2-enoic acid

Molecular Formula

C9H7FO2

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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